Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole and pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available pyrazole and pyrimidine derivatives. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the pyrimidine ring: This involves the condensation of a β-diketone with a guanidine derivative.
Coupling of the pyrazole and pyrimidine rings: This step involves the formation of a hydrazone linkage between the two rings.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the pyrazole or pyrimidine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-(hydrazinyl)pyrimidine-5-carboxylate
- Ethyl 2-(pyrazol-1-yl)-4-[2-(pyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate is unique due to the specific substitution pattern on the pyrazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
958982-88-2 |
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Molecular Formula |
C18H22N8O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N8O2/c1-6-28-16(27)14-9-19-18(26-13(5)8-12(4)25-26)22-15(14)23-24-17-20-10(2)7-11(3)21-17/h7-9H,6H2,1-5H3,(H,19,22,23)(H,20,21,24) |
InChI Key |
YVUCFVKGBXJAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NNC2=NC(=CC(=N2)C)C)N3C(=CC(=N3)C)C |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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